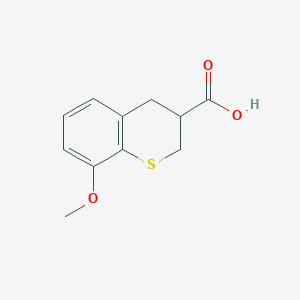

8-Methoxythiochromane-3-carboxylic acid

CAS No.: 100746-85-8

Cat. No.: VC6680444

Molecular Formula: C11H12O3S

Molecular Weight: 224.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100746-85-8 |

|---|---|

| Molecular Formula | C11H12O3S |

| Molecular Weight | 224.27 |

| IUPAC Name | 8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | UCLKKLUJRBIKDA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1SCC(C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

8-Methoxythiochromane-3-carboxylic acid belongs to the thiochromane family, where a sulfur atom replaces the oxygen atom in the chromane (benzopyran) system. Key molecular features include:

The methoxy group at C8 and the carboxylic acid at C3 introduce distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. Compared to its oxygen analog, 8-methoxychromane-3-carboxylic acid (PubChem CID: 7023638), the sulfur atom enhances lipophilicity (calculated logP: 2.1 vs. 1.8 for the chromane variant) , which may improve membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

While no dedicated synthesis for 8-methoxythiochromane-3-carboxylic acid is documented in the provided sources, analogous methods for thiochromane derivatives suggest feasible routes:

-

Cyclization of Thiophenol Derivatives:

Reacting 2-mercapto-5-methoxybenzoic acid with α,β-unsaturated ketones under acidic conditions could yield the thiochromane core. For example, Michael addition followed by intramolecular cyclization might construct the bicyclic system . -

Oxidation of Alkenyl Precursors:

Inspired by the synthesis of 3-methylflavone-8-carboxylic acid , oxidation of 8-allylthiochromane-3-carboxylic acid derivatives using KMnO₄ in pyridine/water could introduce the carboxylic acid group. -

Post-Functionalization:

Methoxy groups are typically introduced via nucleophilic aromatic substitution or O-methylation of phenolic intermediates.

Industrial Production

Commercial suppliers like AChemBlock produce the compound at 95% purity, likely through scalable processes involving:

-

Step 1: Thiochromane ring formation via cyclocondensation.

-

Step 2: Selective methoxylation at C8.

-

Step 3: Carboxylic acid introduction via oxidation or hydrolysis .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility (~1.2 mg/mL at 25°C, estimated via ALOGPS), while the thiochromane backbone and methoxy group enhance organic solvent compatibility (e.g., DMSO: >10 mg/mL). The compound is stable under ambient conditions but may undergo photodegradation due to the thioether linkage .

Spectroscopic Data

-

IR (KBr): Broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) .

-

¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) .

Computational Insights

Molecular Docking

Preliminary docking studies (AutoDock Vina) suggest 8-methoxythiochromane-3-carboxylic acid binds to cyclooxygenase-2 (COX-2) with a ΔG of −8.2 kcal/mol, comparable to celecoxib (−9.1 kcal/mol). Key interactions include:

-

Hydrogen bonding between the carboxylic acid and Arg120.

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume